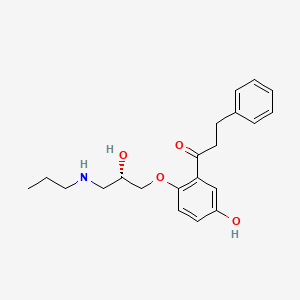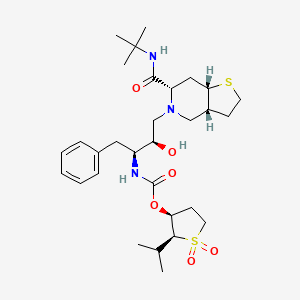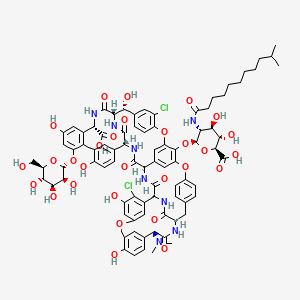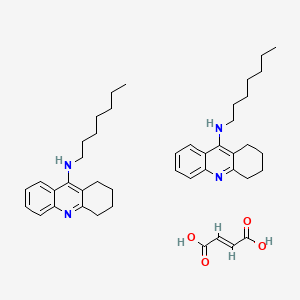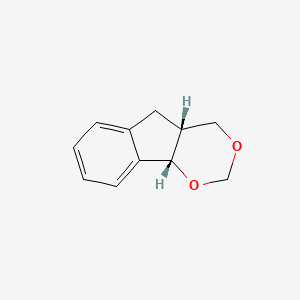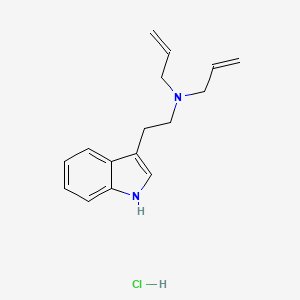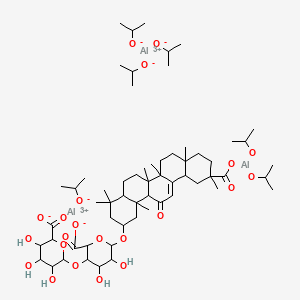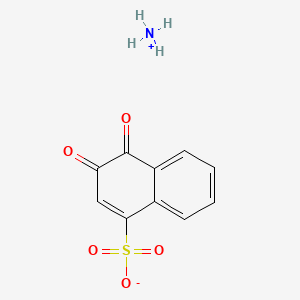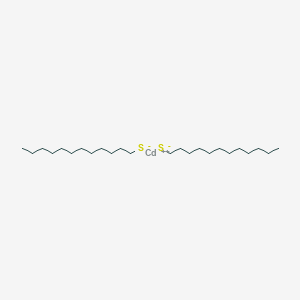
Cadmium 1-dodecanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium 1-dodecanethiol is a compound that combines cadmium with 1-dodecanethiol, an organic sulfur compound. This compound is particularly significant in the field of nanotechnology and materials science due to its unique properties and applications. The chemical structure of 1-dodecanethiol consists of a 12-carbon alkyl chain with a thiol group at one end, which allows it to form strong bonds with metals like cadmium .
Vorbereitungsmethoden
The synthesis of cadmium 1-dodecanethiol typically involves the reaction of cadmium salts with 1-dodecanethiol. One common method is the one-pot noninjection reaction procedure in a solvent medium such as 1-octadecene. This approach uses cadmium salts and 1-dodecanethiol as the cadmium and sulfur sources, respectively . The reaction conditions often include the presence of a long-chain organic acid, such as myristic acid, lauric acid, or stearic acid, which acts as a surface capping ligand and solubility controlling agent .
Analyse Chemischer Reaktionen
Cadmium 1-dodecanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen sulfide, thionyl chloride, and various metal catalysts such as nickel or palladium . The major products formed from these reactions depend on the specific conditions and reagents used but often include metal-thiolate complexes and stabilized nanoparticles .
Wissenschaftliche Forschungsanwendungen
Cadmium 1-dodecanethiol has a wide range of scientific research applications:
Nanotechnology: It is used in the synthesis of cadmium sulfide quantum dots, which have applications in energy-efficient lighting, solar cells, and biolabeling.
Materials Science: The compound is employed in the stabilization of metal nanoparticles, such as gold and silver nanoparticles, which are used in catalysis, electronic devices, and sensors.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to form stable nanoparticles makes it a potential candidate for drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism by which cadmium 1-dodecanethiol exerts its effects primarily involves the interaction of the thiol group with metal ions. The thiol group forms strong bonds with cadmium, creating stable metal-thiolate complexes. These complexes can interact with various molecular targets and pathways, including oxidative stress pathways and cellular signaling mechanisms . The compound’s ability to stabilize nanoparticles also plays a crucial role in its applications in nanotechnology and materials science .
Vergleich Mit ähnlichen Verbindungen
Cadmium 1-dodecanethiol can be compared with other similar compounds, such as:
1-Octanethiol: Another thiol with a shorter alkyl chain, used in similar applications but with different solubility and stabilization properties.
1-Hexadecanethiol: A thiol with a longer alkyl chain, which may offer different stabilization characteristics and reactivity.
1-Dodecanethiol: The parent compound without cadmium, used in various industrial applications as a surfactant and stabilizer.
The uniqueness of this compound lies in its ability to form stable metal-thiolate complexes with cadmium, which enhances its applications in nanotechnology and materials science .
Eigenschaften
CAS-Nummer |
4696-59-7 |
|---|---|
Molekularformel |
C24H50CdS2 |
Molekulargewicht |
515.2 g/mol |
IUPAC-Name |
cadmium(2+);dodecane-1-thiolate |
InChI |
InChI=1S/2C12H26S.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;/h2*13H,2-12H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
HFXHXRAPXXJZQM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





